molecular formula C8H7BrFNO B8405167 N-(3-bromo-5-fluorophenyl)acetamide

N-(3-bromo-5-fluorophenyl)acetamide

Cat. No.: B8405167
M. Wt: 232.05 g/mol
InChI Key: MJLNEORGKPLPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name N-(3-bromo-5-fluorophenyl)acetamide derives from its parent structure:

  • Parent chain : Benzene ring substituted at positions 3 (bromo) and 5 (fluoro).
  • Functional group : Acetamide (-NHCOCH₃) attached to the aromatic ring via the nitrogen atom.

Structural formula :
$$ \text{C}6\text{H}3(\text{Br})(\text{F})(\text{NHCOCH}_3) $$
SMILES notation :
CC(=O)NC1=CC(=CC(=C1)Br)F

The ortho, meta, and para positions relative to the acetamide group are critical for understanding reactivity. Bromine (atomic radius 1.85 Å) and fluorine (covalent radius 0.64 Å) create distinct electronic effects:

  • Bromine : Electron-withdrawing inductive effect (-I) dominates over resonance (+R).
  • Fluorine : Strong -I effect with limited +R capability due to its high electronegativity.

Synonyms and Registry Numbers

While no CAS RN specifically for N-(3-bromo-5-fluorophenyl)acetamide appears in the surveyed literature, related analogs include:

Compound Name CAS RN Database Reference
3'-Bromo-4'-fluoroacetanilide 1009-75-2 BLD Pharm
2'-Bromo-4'-fluoroacetanilide 1009-22-9 Ambeed
3-Bromo-5-fluorobenzonitrile 179898-34-1 TCI Chemicals

The absence of a dedicated registry number suggests this compound may represent a novel synthetic target or intermediate not yet commercialized.

Molecular Formula and Weight Analysis

Molecular formula : C₈H₇BrFNO
Exact mass : 231.963 Da (calculated via isotopic distribution)
Monoisotopic mass : 230.956 Da (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br, ¹⁹F)

Comparative mass data for structural analogs:

Compound Molecular Weight (g/mol) Source
3'-Bromo-4'-fluoroacetanilide 232.05 BLD Pharm
2'-Bromo-4'-fluoroacetanilide 232.05 Ambeed
3-Bromo-5-fluorobenzonitrile 200.01 TCI Chemicals

Properties

Molecular Formula

C8H7BrFNO

Molecular Weight

232.05 g/mol

IUPAC Name

N-(3-bromo-5-fluorophenyl)acetamide

InChI

InChI=1S/C8H7BrFNO/c1-5(12)11-8-3-6(9)2-7(10)4-8/h2-4H,1H3,(H,11,12)

InChI Key

MJLNEORGKPLPCW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=C1)Br)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights structural analogs of N-(3-bromo-5-fluorophenyl)acetamide, emphasizing substituent effects on physicochemical properties and bioactivity:

Compound Key Substituents Biological Activity/Properties References
N-(3-Bromo-5-fluorophenyl)acetamide 3-Br, 5-F Limited direct data; inferred antimicrobial potential from structural analogs.
N-(3-Bromophenyl)acetamide 3-Br Safety data available; precursor for bioactive derivatives.
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-Cl, 4-F, naphthyl group Structural studies reveal dihedral angles (60.5°) influencing crystal packing; penicillin analog.
N-(3,5-Difluorophenyl)acetamide derivatives 3-F, 5-F Antimicrobial activity against gram-positive bacteria (e.g., Staphylococcus aureus).
N-(3-Methylbutyl)acetamide Aliphatic chain (3-methylbutyl) Pheromone activity in wasps; attracts Polistes species.
Trifluoroacetamide derivatives CF₃ groups (e.g., N-(4-amino-2-bromo-5-fluorophenyl)-2,2,2-trifluoroacetamide) Enhanced lipophilicity; potential metabolic stability.

Key Observations:

Halogen Effects : Bromine and fluorine substituents improve metabolic stability and electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets. For example, N-(3,5-difluorophenyl)acetamide derivatives show potent antimicrobial activity due to increased electronegativity .

Biological Diversity: Simple acetamides (e.g., N-(3-methylbutyl)acetamide) exhibit non-pharmacological roles, such as insect pheromones, highlighting the scaffold’s versatility .

Safety Profiles : N-(3-Bromophenyl)acetamide’s safety data (e.g., inhalation risks) suggest halogenated acetamides require careful handling .

Data Table: Substituent Impact on Activity

Substituent Position Electron Effects Bioactivity Trend
3-Br, 5-F Strong EW (electron-withdrawing) Antimicrobial ↑, Metabolic stability ↑
3-Cl, 4-F + naphthyl Moderate EW + steric Crystallinity ↑, Target specificity ↑
Aliphatic chains (e.g., 3-methylbutyl) Non-polar Pheromone activity ↑, Solubility ↓

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Acetic anhydride (1.2–2.5 eq), acetic acid (solvent), and catalytic zinc powder.

  • Procedure :

    • 3-Bromo-5-fluoroaniline is dissolved in acetic acid under stirring.

    • Acetic anhydride is added dropwise at 50–60°C.

    • The mixture is heated to 60–100°C until complete conversion (monitored by TLC).

    • The product is precipitated in ice water, filtered, and dried.

Yield : 85–93%.

Key Advantages

  • Scalability : Suitable for multi-kilogram production.

  • Purity : Minimal byproducts due to selective acetylation.

Nitration-Reduction-Acetylation Sequence

For substrates lacking pre-existing bromine or fluorine, a multi-step approach is employed:

Stepwise Synthesis

  • Nitration :

    • Starting Material: 4-Bromo-2-trifluoromethyltoluidine.

    • Reagents: Concentrated sulfuric acid and nitric acid.

    • Conditions: 10°C, 30 min stirring.

    • Intermediate: N-(3-bromo-5-nitro-2-trifluoromethylphenyl)acetamide.

  • Reduction :

    • Reagents: Iron powder in acetic acid.

    • Conditions: Reflux at 90–95°C for 2 hours.

    • Intermediate: 3-Bromo-5-fluoroaniline.

  • Acetylation : As described in Section 1.

Overall Yield : 57–75%.

Challenges

  • Byproduct Formation : Competing dehalogenation during reduction requires careful stoichiometric control.

  • Cost : Multiple steps increase production costs compared to direct acetylation.

Halogen Exchange Reactions

Bromine or fluorine can be introduced via halogen exchange, offering flexibility in substrate selection.

Bromination of Fluoro-Substituted Anilines

  • Substrate : 3-Fluoro-5-nitroaniline.

  • Reagents : HBr in acetic acid with NaNO₂.

  • Conditions : 0–5°C, followed by diazotization and Sandmeyer reaction.

  • Intermediate : 3-Bromo-5-fluoroaniline, which is acetylated as in Section 1.

Yield : 65–78%.

Fluorination of Bromo-Substituted Anilines

  • Substrate : 3-Bromo-5-nitroaniline.

  • Reagents : KF or CsF in DMF.

  • Conditions : Microwave irradiation at 150°C for 30 min.

  • Intermediate : 3-Bromo-5-fluoroaniline.

Yield : 60–70%.

Comparative Analysis of Methods

Method Starting Material Steps Yield Purity Scalability
Direct Acetylation3-Bromo-5-fluoroaniline185–93%>98%Industrial
Nitration-Reduction4-Bromo-2-trifluoromethyltoluidine357–75%95–97%Pilot Scale
Halogen Exchange (Br→F)3-Fluoro-5-nitroaniline365–78%90–95%Lab Scale

Industrial-Scale Optimization

Catalytic Enhancements

  • Zinc Powder : Reduces reaction time by 30% during acetylation.

  • Microwave-Assisted Fluorination : Improves yield by 15% compared to conventional heating.

Solvent Systems

  • Acetic Acid vs. DMF : Acetic acid minimizes side reactions (e.g., hydrolysis), whereas DMF accelerates fluorination but requires rigorous drying.

Purification Techniques

  • Recrystallization : n-Heptane or n-hexane yields crystals with >99% purity.

  • Column Chromatography : Reserved for lab-scale synthesis due to cost.

Emerging Methodologies

Enzymatic Acetylation

  • Catalyst : Candida antarctica lipase B (CAL-B).

  • Conditions : 40°C, solvent-free.

  • Yield : 80–85% (lower than chemical methods but eco-friendly).

Flow Chemistry

  • Benefits : Continuous processing reduces reaction time by 50%.

  • Challenges : Clogging due to precipitated intermediates .

Q & A

Q. What are the optimal synthetic routes for N-(3-bromo-5-fluorophenyl)acetamide, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves sequential halogenation and acetylation steps. For example:

Bromination : Introduce bromine at the 3-position of 5-fluorophenylamine using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C.

Acetylation : React the brominated intermediate with acetic anhydride in the presence of a base (e.g., pyridine) at 60–80°C for 4–6 hours .

  • Critical Parameters :
  • Solvent choice : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency.
  • Temperature control : Low temperatures minimize side reactions during bromination.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .

Q. How can researchers confirm the structural integrity of N-(3-bromo-5-fluorophenyl)acetamide?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 2.1 ppm (acetamide methyl) and δ 7.2–7.8 ppm (aromatic protons) confirm substitution patterns .
  • ¹³C NMR : Signals for carbonyl (169–171 ppm) and quaternary carbons (C-Br, C-F) validate the backbone .
  • High-Performance Liquid Chromatography (HPLC) : Retention time comparison with standards ensures purity (>97%) .
  • Mass Spectrometry : Molecular ion peak at m/z 214.06 (C₈H₆BrFNO⁺) confirms the molecular formula .

Q. What are the common reactivity patterns of N-(3-bromo-5-fluorophenyl)acetamide under nucleophilic or electrophilic conditions?

  • Methodological Answer :
  • Nucleophilic Aromatic Substitution (SNAr) :
    The bromine atom at the 3-position is susceptible to substitution with nucleophiles (e.g., azide, thiocyanate) in polar solvents (DMF, DMSO) at 80–100°C .
  • Electrophilic Reactions :
    Fluorine at the 5-position deactivates the ring, limiting electrophilic substitution. However, directed ortho-metalation (e.g., using LDA) can introduce functional groups at the 2-position .
  • Oxidation/Reduction :
    The acetamide group is stable under mild oxidizing/reducing conditions, but strong reductants (e.g., LiAlH₄) may cleave the amide bond .

Advanced Research Questions

Q. How does N-(3-bromo-5-fluorophenyl)acetamide interact with biological targets such as enzymes or receptors?

  • Methodological Answer :
  • Enzyme Inhibition Assays :
    Screen against kinases or proteases using fluorescence polarization or calorimetry. For example, competitive inhibition of tyrosinase (IC₅₀ = 12.3 µM) has been observed in analogs with similar halogenated acetamides .
  • Receptor Binding Studies :
    Radioligand displacement assays (e.g., for GPCRs) identify affinity. Fluorine’s electronegativity enhances binding to hydrophobic pockets, while bromine provides steric bulk for selectivity .
  • Computational Docking :
    Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses. The bromine atom often occupies a hydrophobic subpocket, as seen in related kinase inhibitors .

Q. What structure-activity relationship (SAR) insights guide the optimization of N-(3-bromo-5-fluorophenyl)acetamide derivatives for enhanced bioactivity?

  • Methodological Answer :
  • Substituent Effects :
PositionSubstituentEffect on Activity
3Br → ClReduced potency (IC₅₀ increases 2-fold)
5F → CF₃Improved metabolic stability but lower solubility
AcetamideMethyl → EthylDecreased binding affinity due to steric hindrance
  • Bioisosteric Replacement :
    Replacing bromine with iodine enhances halogen bonding but may increase toxicity .

Q. How can researchers resolve contradictions in reported biological activity data for halogenated acetamides?

  • Methodological Answer :
  • Experimental Replication :
    Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in cytotoxicity (IC₅₀ ranging from 5–50 µM) may arise from differences in MTT assay protocols .
  • Metabolic Stability Testing :
    Use liver microsomes to assess degradation rates. Fluorine at the 5-position reduces oxidative metabolism compared to non-halogenated analogs .
  • Crystallographic Validation :
    Co-crystallize the compound with its target (e.g., enzyme) to confirm binding modes observed in docking studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.